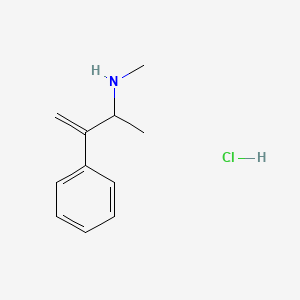
Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a phenyl group attached to a butenyl chain, which is further connected to a methylamine group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride typically involves the reaction of 3-phenylbut-3-en-2-one with methylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of substituted amines and amides.
Scientific Research Applications
Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2′-Methylbiphenyl-3-yl)amine hydrochloride
- (but-3-en-2-yl)(methyl)amine hydrochloride
Uniqueness
Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its phenylbutenyl chain and methylamine group make it a versatile compound in various chemical and biological contexts.
Biological Activity
Methyl(3-phenylbut-3-en-2-yl)amine hydrochloride is an organic compound that has garnered attention for its potential biological activities. This compound, also known as 2-Methyl-3-phenylbut-2-en-1-amine, exhibits various pharmacological properties that are being studied in the context of medicinal chemistry.
- Chemical Formula : C11H15N·HCl
- Molecular Weight : 201.71 g/mol
- CAS Number : 53703439
This compound features a phenyl group attached to a butene chain, which contributes to its unique biological activity.
Pharmacological Effects
-
Acetylcholinesterase Inhibition :
- This compound has been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. Inhibitors of AChE are of significant interest for their potential use in treating neurodegenerative diseases such as Alzheimer's disease. Studies indicate that compounds with similar structures often show varying degrees of AChE inhibition, suggesting that this compound may possess similar properties, though specific IC50 values need further exploration .
- Anti-inflammatory and Analgesic Activities :
- Antimicrobial Properties :
Structure–Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the pharmacological properties of this compound.
| Structural Feature | Activity Impact |
|---|---|
| Phenyl Group | Enhances lipophilicity and potentially increases antimicrobial activity |
| Alkene Configuration | May influence binding affinity to AChE and other targets |
Research into SAR has shown that modifications on the phenyl ring can significantly alter the compound's biological activity, which is a common theme in medicinal chemistry .
Study 1: AChE Inhibition
A study evaluated various substituted amines for their AChE inhibitory activity, revealing that certain structural modifications led to enhanced potency. While specific data on this compound was not highlighted, its structural similarities with potent inhibitors suggest it may also have significant AChE inhibitory effects .
Study 2: Anti-inflammatory Activity
In an experimental model of inflammation, compounds similar to this compound demonstrated reduced edema and pain response, indicating potential therapeutic applications in inflammatory diseases .
Study 3: Antimicrobial Testing
Research conducted on a series of amine derivatives showed promising results against bacterial strains, with some exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics. This positions this compound as a candidate for further antimicrobial development .
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
N-methyl-3-phenylbut-3-en-2-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-9(10(2)12-3)11-7-5-4-6-8-11;/h4-8,10,12H,1H2,2-3H3;1H |
InChI Key |
MSVYTJHHLBTECJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C)C1=CC=CC=C1)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















